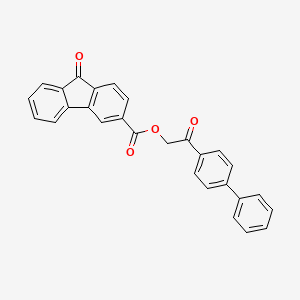![molecular formula C24H17BrClN3O4S B10888725 5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10888725.png)
5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a chlorobenzoic acid group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the thioxotetrahydropyrimidinylidene moiety: This can be achieved by reacting 4-bromophenyl isothiocyanate with a suitable amine under reflux conditions.
Introduction of the pyrrole ring: The intermediate is then reacted with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride.
Attachment of the chlorobenzoic acid group: The final step involves the coupling of the intermediate with 2-chlorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl and chlorobenzoic acid groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities
Benzimidazole derivatives: These compounds share structural similarities and are known for their therapeutic potential in various diseases.
Thiazole derivatives: These compounds have a thiazole ring and are studied for their antimicrobial and anticancer properties.
The uniqueness of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C24H17BrClN3O4S |
|---|---|
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
5-[3-[(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C24H17BrClN3O4S/c1-12-9-14(13(2)28(12)17-7-8-20(26)18(11-17)23(32)33)10-19-21(30)27-24(34)29(22(19)31)16-5-3-15(25)4-6-16/h3-11H,1-2H3,(H,32,33)(H,27,30,34)/b19-10- |
InChI-Schlüssel |
STAVGTNYBDZTRS-GRSHGNNSSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10888666.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888671.png)
![ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888675.png)

![methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate](/img/structure/B10888685.png)
![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10888715.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10888734.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)
![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
